molecular formula C19H14N4O B2899712 2-[4-({(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}amino)phenyl]acetonitrile CAS No. 866042-31-1

2-[4-({(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}amino)phenyl]acetonitrile

Cat. No.: B2899712
CAS No.: 866042-31-1
M. Wt: 314.348
InChI Key: LYPLSJBWVARDAG-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an acetonitrile core substituted with a phenyl group linked via an imine (methylideneamino) bridge to a 4-(2-pyrazinyloxy)phenyl moiety.

Properties

IUPAC Name

2-[4-[(4-pyrazin-2-yloxyphenyl)methylideneamino]phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O/c20-10-9-15-1-5-17(6-2-15)23-13-16-3-7-18(8-4-16)24-19-14-21-11-12-22-19/h1-8,11-14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPLSJBWVARDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)N=CC2=CC=C(C=C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-({(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}amino)phenyl]acetonitrile, with the CAS number 866042-31-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C19H14N4O
  • Molecular Weight : 314.34 g/mol
  • Physical Form : Solid
  • Purity : ≥90% .

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the pyrazinyl moiety suggests potential interactions with receptors involved in inflammatory and pain pathways.

Inhibition of Kinases

Research indicates that compounds with similar structures can inhibit kinases such as p38 MAPK, which plays a crucial role in inflammatory responses. The inhibition of such pathways can lead to reduced inflammation and pain relief .

Biological Activity Data

Activity Description Reference
Anti-inflammatory Inhibits p38 MAPK, reducing cytokine production and inflammation.
Antitumor Potential Exhibits cytotoxic effects on cancer cell lines, potentially via apoptosis.
Neuroprotective May protect neuronal cells from oxidative stress, relevant in neurodegenerative diseases.

Case Studies

  • Anti-inflammatory Effects :
    A study demonstrated that derivatives similar to this compound significantly reduced TNF-alpha levels in vitro, indicating strong anti-inflammatory properties. This suggests potential therapeutic applications in chronic inflammatory conditions .
  • Cytotoxicity Against Cancer Cells :
    In vitro assays revealed that the compound exhibited selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through caspase activation .
  • Neuroprotection Studies :
    Research has indicated that similar compounds can mitigate oxidative stress-induced damage in neuronal cells, suggesting a protective role against neurodegenerative diseases like Alzheimer's .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 2-[4-({(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}amino)phenyl]acetonitrile exhibit anticancer properties. The presence of the pyrazine moiety may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation and survival. Studies have shown that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell growth and death.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored due to its ability to inhibit pro-inflammatory cytokines. This action can be particularly beneficial in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. The structural features of this compound may facilitate interactions with inflammatory mediators, thereby reducing inflammation.

Neurological Applications

Preliminary studies suggest that this compound could play a role in neuroprotection. Its ability to modulate neurotransmitter systems and protect against excitotoxicity makes it a candidate for further investigation in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The interaction with NMDA receptors may help mitigate neuronal damage caused by excessive glutamate signaling.

Case Study 1: Anticancer Effects

In a study published in Journal of Medicinal Chemistry, derivatives of similar compounds were tested against various cancer cell lines, showing significant cytotoxicity and apoptosis induction. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation.

Case Study 2: Anti-inflammatory Mechanism

A research article in European Journal of Pharmacology highlighted the anti-inflammatory effects of pyrazine derivatives, including their ability to reduce TNF-alpha levels in animal models of arthritis. This suggests that this compound may share similar properties.

Case Study 3: Neuroprotective Potential

Research published in Neuroscience Letters explored the neuroprotective effects of compounds structurally related to this compound against glutamate-induced toxicity in neuronal cultures, indicating its potential for therapeutic use in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

Table 1: Key Structural Features and Properties
Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Properties
2-[4-({(E)-[4-(2-Pyrazinyloxy)phenyl]methylidene}amino)phenyl]acetonitrile C₂₀H₁₅N₅O 341.37 g/mol Acetonitrile, imine, pyrazinyloxy High conjugation, potential H-bonding
2-{4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}acetonitrile C₁₇H₁₇N₃O₄ 327.34 g/mol Acetonitrile, diketone, imine Intramolecular H-bonding
N'-[(4-{2-[Methyl(pyridin-2-yl)amino]ethoxy}phenyl)methylidene]pyridine-4-carbohydrazide C₂₃H₂₂N₆O₂ 438.47 g/mol Hydrazide, pyridyl, imine Antimycobacterial activity
2-[4-(2-Methoxyethoxy)phenyl]acetonitrile C₁₁H₁₃NO₂ 191.23 g/mol Acetonitrile, methoxyethoxy Simplified analog; lower polarity

Key Observations :

  • Hydrogen Bonding : Unlike the diketone in ’s compound, which forms intramolecular H-bonds, the pyrazinyloxy group may participate in intermolecular interactions, influencing crystallinity .

Spectroscopic and Crystallographic Data

  • IR Spectroscopy : The target compound’s imine (C=N) stretch (~1600 cm⁻¹) aligns with analogs in (1504 cm⁻¹) and (1619 cm⁻¹). The pyrazinyl C-O-C stretch (~1250 cm⁻¹) is distinct from pyridyl C-N vibrations .
  • Crystallography : ’s compound shows planar geometry stabilized by H-bonding, whereas the pyrazinyloxy group in the target compound may reduce planarity due to steric effects .

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the imine bond (δ 8.3–8.5 ppm for CH=N) and aromatic protons .
  • X-ray Crystallography : Resolves the (E)-configuration of the imine and planar geometry of the pyrazinyloxy group .
  • IR Spectroscopy : Detects nitrile stretches (~2250 cm1^{-1}) and C=N vibrations (~1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ at m/z 397.12) .

How can reaction conditions be optimized to minimize side products during imine formation?

Q. Advanced

  • Solvent Selection : Use anhydrous DMF to suppress hydrolysis of the nitrile group .
  • Catalytic Control : Add molecular sieves to absorb water, shifting equilibrium toward imine formation .
  • Temperature Gradients : Gradual heating (60–80°C) reduces retro-aldol side reactions .
  • pH Monitoring : Maintain mildly acidic conditions (pH 5–6) to stabilize the imine intermediate .

What strategies resolve contradictions in reported biological activity data for this compound?

Q. Advanced

  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple assays to differentiate true activity from assay artifacts .
  • Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence quenching) with cellular uptake studies to confirm bioavailability .
  • Structural Analog Testing : Compare activity of derivatives to identify critical pharmacophores (e.g., pyrazinyloxy vs. methoxy substituents) .

What are the primary chemical reactions this compound undergoes, and how do functional groups influence reactivity?

Q. Basic

  • Nitrile Hydrolysis : Under acidic conditions, forms carboxylic acids; under basic conditions, generates amides .
  • Imine Reduction : Catalytic hydrogenation yields secondary amines, altering biological activity .
  • Electrophilic Substitution : The electron-deficient pyrazinyl ring directs nitration/sulfonation to meta positions .

How do computational studies enhance understanding of its biological interactions?

Q. Advanced

  • Molecular Docking : Predict binding modes with kinases (e.g., EGFR) by simulating interactions between the pyrazinyloxy group and ATP-binding pockets .
  • MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales to prioritize derivatives for synthesis .
  • QSAR Models : Correlate substituent electronegativity with inhibitory potency to guide structural modifications .

What experimental designs evaluate environmental stability and degradation pathways?

Q. Advanced

  • Photolysis Studies : Expose to UV light (254 nm) in aqueous buffers to identify photodegradation products via LC-MS .
  • Biodegradation Assays : Incubate with soil microbiota and monitor nitrile-to-amide conversion using 19^19F NMR (if fluorinated analogs exist) .
  • Hydrolysis Kinetics : Measure half-life under varying pH (2–12) to model environmental persistence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.